molecular formula C14H12O3 B2876873 4-Methoxy-3-phenylbenzoic acid CAS No. 4477-64-9

4-Methoxy-3-phenylbenzoic acid

Cat. No. B2876873
CAS RN: 4477-64-9
M. Wt: 228.247
InChI Key: COWRCHINGJTIKJ-UHFFFAOYSA-N
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Patent
US08101775B2

Procedure details

Methyl 6-(methyloxy)-3-biphenylcarboxylate (D39) (194 mg, 0.8 mmol) dissolved in 2N NaOH aq. (3 ml) and methanol (3 ml). Stirred at room temperature overnight and then the organic solvent was evaporated in vacuo. Added EtOAc/water separated and then acidified the aqueous and re-extracted. The organic extracts were dried and evaporated to afford 202 mg of the title compound as a white solid. δH (d6-DMSO, 400 MHz) 3.84 (3H, s), 7.22 (1H, d), 7.33-7.49 (5H, m), 7.82 (1H, d), 7.95 (1H, dd), MS (ES+): C14H12O3 requires 228; found 229 (M+H+).
Name
Methyl 6-(methyloxy)-3-biphenylcarboxylate
Quantity
194 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:7][C:6]([C:15]([O:17]C)=[O:16])=[CH:5][CH:4]=1>[OH-].[Na+].CO>[CH3:1][O:2][C:3]1[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:7][C:6]([C:15]([OH:17])=[O:16])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Methyl 6-(methyloxy)-3-biphenylcarboxylate
Quantity
194 mg
Type
reactant
Smiles
COC1=CC=C(C=C1C1=CC=CC=C1)C(=O)OC
Name
Quantity
3 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Added EtOAc/water separated
EXTRACTION
Type
EXTRACTION
Details
re-extracted
CUSTOM
Type
CUSTOM
Details
The organic extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(C=C1C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 202 mg
YIELD: CALCULATEDPERCENTYIELD 110.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.